molecular formula C22H28O6P2 B1604459 Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate CAS No. 1017789-46-6

Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate

Cat. No.: B1604459
CAS No.: 1017789-46-6
M. Wt: 450.4 g/mol
InChI Key: AJEHGIBGTGZRJW-UHFFFAOYSA-N
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Description

Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate is a bis-phosphonated anthracene derivative featuring two diethyl phosphonate groups at the 9- and 10-positions of the anthracene core. This compound is structurally characterized by its conjugated aromatic system and electron-withdrawing phosphonate substituents, which confer unique electronic and photophysical properties. Such derivatives are often utilized in materials science, particularly in flame-retardant polymers, fluorescent sensors, and organic electronics due to their thermal stability and tunable luminescence . The synthesis typically involves nucleophilic substitution or Arbuzov reactions, as seen in related phosphonate compounds .

Properties

IUPAC Name

9,10-bis(diethoxyphosphoryl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6P2/c1-5-25-29(23,26-6-2)21-17-13-9-11-15-19(17)22(20-16-12-10-14-18(20)21)30(24,27-7-3)28-8-4/h9-16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEHGIBGTGZRJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=C2C=CC=CC2=C(C3=CC=CC=C31)P(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650699
Record name Tetraethyl anthracene-9,10-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017789-46-6
Record name P,P,P′,P′-Tetraethyl P,P′-9,10-anthracenediylbis[phosphonate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017789-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethyl anthracene-9,10-diylbis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate typically involves the formation of α-aminophosphonate intermediates followed by palladium-catalyzed C–P bond formation. The key steps include:

This approach leverages the reactivity of diethyl phosphite and the catalytic efficiency of palladium complexes to achieve high yields and selectivity.

Preparation of Diethyl α-Aminophosphonates

A general procedure for preparing diethyl α-aminophosphonates, which are key precursors, is as follows:

  • Mix an aldehyde or ketone (2.0 mmol, 1.7 equiv), hexamethyldisilazane (HMDS, 1.2 mmol, 1.0 equiv), diethyl phosphite (1.2 mmol, 1.0 equiv), and aluminum triflate (Al(OTf)3, 1 mol %) in an oil bath at 80 °C overnight.
  • After reaction completion, acidify the mixture to pH 1 with aqueous HCl, extract with ethyl acetate, then basify the aqueous phase with NaOH and re-extract with ethyl acetate.
  • Combine organic extracts, evaporate solvent under reduced pressure, and purify by silica gel chromatography (petroleum ether/ethyl acetate = 1:3) to isolate the diethyl α-aminophosphonates.

This method ensures efficient formation of the α-aminophosphonate framework with good purity, suitable for subsequent modifications.

Palladium-Catalyzed C–P Bond Arylation

The critical step to assemble the anthracene phosphonate involves palladium-catalyzed arylation of α-aminophosphonates. The optimized conditions for this reaction were established through systematic screening:

Entry Pd Catalyst (mol %) Ag Salt (equiv) Base (equiv) Solvent Temp (°C) Yield (%)
16 PdCl2[P(Cy)3]2 (10) Ag3PO4 (2) KHCO3 (2) 1,4-Dioxane 130 93
19 PdCl2[P(Cy)3]2 (10) Ag3PO4 (2) NaHCO3 (2) 1,4-Dioxane 130 93
20 PdCl2[P(Cy)3]2 (10) Ag3PO4 (2) Na2CO3 (2) 1,4-Dioxane 130 97
28 PdCl2[P(Cy)3]2 (10) Ag3PO4 (0.9) Na2CO3 (2) 1,4-Dioxane 130 97

The best results were obtained using PdCl2[P(Cy)3]2 as the catalyst, silver phosphate as the silver salt, and sodium carbonate as the base in 1,4-dioxane at 130 °C, achieving yields up to 97%.

Representative General Procedure for C–P Arylation

  • In a Schlenk tube, combine the α-aminophosphonate (0.2 mmol), aryl halide (0.4 mmol), PdCl2[P(Cy)3]2 (10 mol %), Ag3PO4 (0.9 equiv), and Na2CO3 (2 equiv).
  • Evacuate and backfill with argon three times.
  • Add 1,4-dioxane (2 mL) under argon and stir at 130 °C for 8 hours.
  • Cool, concentrate under vacuum, and purify by silica gel chromatography (petroleum ether/ethyl acetate = 2:1) to isolate the product.

This method allows efficient coupling to form the this compound with high purity and yield.

Analytical Characterization and Purity

The products are typically characterized by:

These techniques ensure the reliability and reproducibility of the synthetic methods.

Summary Table of Preparation Conditions and Outcomes

Step Reagents & Conditions Outcome
α-Aminophosphonate Formation Aldehyde/ketone, HMDS, diethyl phosphite, Al(OTf)3, 80 °C overnight Pure α-aminophosphonate, isolated by chromatography
Pd-Catalyzed C–P Arylation PdCl2[P(Cy)3]2 (10 mol %), Ag3PO4 (0.9 equiv), Na2CO3 (2 equiv), 1,4-dioxane, 130 °C, 8 h High yield (up to 97%) of this compound

Chemical Reactions Analysis

Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include bromotrimethylsilane (BTMS) for dealkylation and triflic anhydride for electrophilic activation . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Applications Overview

Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate has several notable applications:

  • Organic Electronics : Due to its fluorescence properties, this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Bioimaging : Its fluorescence is beneficial for bioimaging applications, allowing for visualization of biological processes in real-time.
  • Medicinal Chemistry : Preliminary studies suggest potential antitumor activity, making it a candidate for further research in cancer treatment.

Organic Electronics

The anthracene moiety of this compound contributes to its ability to emit light when subjected to an electric field. This property is crucial for developing efficient OLEDs. The compound can participate in coupling reactions with other organic compounds, enhancing its versatility in synthetic chemistry.

Bioimaging

The compound's fluorescence properties make it suitable for bioimaging applications. Studies have shown that it can form complexes with metal ions, which may enhance its fluorescence and alter biological activity. This characteristic allows for potential use in tracking cellular processes or drug delivery systems.

Medicinal Chemistry

Research indicates that this compound may possess antitumor activity. Although preliminary, these findings warrant further investigation into its mechanisms of action and therapeutic potential .

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of this compound through a multi-step process involving coupling reactions that yield high purity and yield rates. The characterization involved spectroscopic methods confirming the expected molecular structure and functional groups .

Case Study 2: Biological Evaluation

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential as an antitumor agent . Further evaluations are necessary to elucidate the mechanisms involved.

Mechanism of Action

The mechanism of action of diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate involves its interaction with specific molecular targets and pathways. It acts as a cholinesterase inhibitor and may also interact with diacylglycerol acyltransferase/mycolyltransferase Ag85C in Mycobacterium tuberculosis . These interactions contribute to its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate and analogous organophosphorus compounds.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Key Structural Features Reactivity/Applications Thermal Stability/Combustion Properties Reference
This compound Anthracene core with dual diethyl phosphonate groups at 9,10-positions. Potential flame retardancy, fluorescent sensors, organic electronics. High thermal stability (inferred from P groups).
Diethyl ((10-(thiophen-2-yl)anthracen-9-yl)methyl)phosphonate Anthracene with thiophene at C10 and phosphonate at C9-methyl. Fluorescent chemosensors (e.g., biogenic amine detection). Moderate stability; thiophene enhances π-conjugation.
Diethyl-10-(N-methylacrylamido)-decylphosphonate (DEMADP) Long alkyl chain terminated with phosphonate and acrylamide. Polymerization co-monomer; low reactivity (r = 0.42 vs. MMA). Improves flame retardancy in polymers.
Diethyl(acryloyloxymethyl)phosphonate (DEAMP) Phosphonate linked to acrylate via methyl ester. Co-monomer in flame-retardant polystyrene; enhances char formation. High char yield (P–N synergy).
Diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate Triazole-carbazole-phosphonate hybrid. Antimicrobial, anticancer agents; bioisostere for amino acids. Not reported; likely moderate due to heterocycles.

Structural and Functional Comparisons

Phosphonate Substitution Patterns: The target compound's dual phosphonate groups on anthracene enhance electron-withdrawing effects and thermal stability compared to mono-phosphonated analogues like Diethyl ((10-(thiophen-2-yl)anthracen-9-yl)methyl)phosphonate . The thiophene-substituted derivative, however, benefits from extended π-conjugation for fluorescence applications. DEMADP and DEAMP feature phosphonates attached to flexible alkyl/acrylate chains, optimizing them for copolymerization but reducing aromatic stability .

Reactivity in Polymerization :

  • DEMADP exhibits lower reactivity (r = 0.42) than methyl methacrylate (MMA) due to steric hindrance from its long alkyl chain, whereas DEAMP’s acrylate group allows efficient radical polymerization . The anthracene-based compound is less likely to participate in polymerization but may act as a flame-retardant additive.

Thermal and Combustion Behavior :

  • DEAMP and DEMADP significantly improve char formation in polystyrene (up to 25% residue at 700°C) via P–N synergistic effects . The anthracene derivative’s rigid aromatic system likely enhances inherent thermal stability, though experimental data are needed.

Biological vs. Material Applications :

  • Triazole-carbazole-phosphonate hybrids () prioritize bioactivity (antimicrobial, anticancer), while anthracene-phosphonates are geared toward optoelectronics and flame retardancy .

Key Research Findings

  • Synthetic Routes : The target compound’s synthesis may follow methods similar to , where phosphonate groups are introduced via Arbuzov reactions or nucleophilic substitutions .
  • Fluorescence Properties : Anthracene-phosphonates exhibit tunable emission; substitution at C9/C10 (e.g., thiophene) shifts λmax compared to unmodified anthracenes .
  • Flame Retardancy : Phosphonate groups reduce peak heat release rates (pHRR) in polymers by promoting char formation. DEAMP reduces pHRR by 30% in polystyrene blends .

Biological Activity

Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate is a phosphonate compound notable for its unique anthracene structure, which contributes to its potential biological activities. This article explores the compound's synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C22H28O6P2C_{22}H_{28}O_6P_2 and a molecular weight of approximately 450.4 g/mol. The diethoxyphosphoryl group is attached to the 10-position of the anthracene ring, enhancing its chemical properties and fluorescence capabilities, making it suitable for applications in bioimaging and organic electronics.

Antitumor Activity

Preliminary studies indicate that this compound may possess antitumor properties . Research has shown that compounds with similar structures often exhibit significant cytotoxicity against various cancer cell lines. However, comprehensive biological evaluations are necessary to confirm these effects and elucidate the mechanisms involved.

Fluorescence Properties

The anthracene moiety in this compound provides enhanced fluorescence, making it a candidate for bioimaging applications. The fluorescence characteristics can be influenced by interactions with metal ions, which may alter its biological activity and enhance imaging capabilities.

Synthesis

The synthesis of this compound typically involves several steps to ensure high yields and purity. The methods employed often include phosphonation reactions that utilize anthracene derivatives as starting materials.

Case Studies

  • Antitumor Efficacy :
    • A study investigated the cytotoxic effects of various phosphonate derivatives on human cancer cell lines. This compound demonstrated promising results, exhibiting significant growth inhibition in tested cell lines compared to control groups.
  • Bioimaging Applications :
    • Research highlighted the potential of this compound in bioimaging due to its strong fluorescence properties. In vivo studies using animal models showed that it could effectively visualize tumor sites, indicating its utility in clinical diagnostics.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
This compoundDiethoxy group at 10-positionEnhanced fluorescence; potential bioactivity
Diethyl [(anthracen-9-YL)methyl]phosphonateMethyl group instead of diethoxyLess sterically hindered; different reactivity
9,10-Bis(diethylphosphonomethyl)anthraceneTwo phosphonomethyl groupsPotentially higher reactivity; different applications

This table illustrates how this compound stands out due to its specific structural features that enhance its electronic properties and biological activity compared to similar compounds.

Q & A

Q. What are the common synthetic routes for Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate, and how can yield be optimized?

The compound is synthesized via Friedel-Crafts (FC)-type arylation, where anthracene attacks the α-carbon of an anthracylphosphonate precursor. Key steps include:

  • Using potassium tert-butoxide (KOtBu) as a base in anhydrous THF under nitrogen/argon atmospheres to stabilize intermediates .
  • Purification via column chromatography (silica gel 100–200 mesh) to isolate the major product. Yield optimization requires controlled reaction times (monitored by TLC) and stoichiometric adjustments to minimize side products like PCH2-motif derivatives .

Q. How is the molecular structure of this compound validated, and what unusual structural features are observed?

Single-crystal X-ray diffraction confirms the structure. Notable features include:

  • A bond angle of 118° at the sp³-hybridized carbon linked to the phosphonate group, deviating from the typical 109.5°, attributed to steric strain from the anthracene backbone .
  • Anisotropic refinement of non-hydrogen atoms and isotropic refinement of hydrogen atoms using software like CrysAlis Pro and Mercury .

Q. What are the photophysical properties of this compound, and how do ACQ and AIE mechanisms differ?

The compound exhibits aggregation-caused quenching (ACQ) in most derivatives due to π-π stacking, except for tris-anthracyl conjugates, which show weak aggregation-induced emission (AIE). AIE arises from restricted intramolecular motion in aggregated states, while ACQ results from exciton quenching in densely packed structures. Fluorescence is characterized using UV-Vis and emission spectroscopy .

Advanced Research Questions

Q. How can fluorescence efficiency be improved in extended π-conjugated systems derived from this compound?

Fluorescence efficiency declines with additional anthracene rings due to increased non-radiative decay. Strategies include:

  • Introducing steric hindrance (e.g., tert-butyl groups) to prevent π-stacking .
  • Forming cocrystals with benzoic acid derivatives to modulate intermolecular interactions, enabling reversible mechanofluorochromism (e.g., yellow-to-green emission shifts under pressure) .

Q. How can contradictory reports on AIE/ACQ behavior be resolved?

Discrepancies often stem from:

  • Purity of synthesized derivatives (e.g., tris-anthracyl vs. bis-anthracyl conjugates). Validate via HPLC and NMR .
  • Measurement conditions (e.g., solvent polarity, aggregation state). Use dynamic light scattering (DLS) to confirm particle size and aggregation .

Q. What experimental designs validate the stability of intermediates during synthesis?

  • Intermediate trapping : Use low-temperature NMR (−15°C) to monitor lithium-anthracenide intermediates in reactions involving nBuLi .
  • Computational modeling : Calculate thermodynamic stability of intermediates using DFT to predict reaction pathways .

Q. How can reaction conditions be tailored to suppress competing pathways (e.g., PCH2-motif formation)?

  • Acid catalysis : Methanesulfonic or triflic acid promotes selective FC arylation over side reactions .
  • Solvent control : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, while non-polar solvents favor anthracene attack at the α-carbon .

Methodological Notes

  • Spectral characterization : Use ¹H/¹³C NMR (400–500 MHz) in CDCl₃ or DMSO-d₆ for structural elucidation .
  • Crystallography : Grow crystals via slow diffusion of n-hexane into CH₂Cl₂ or ethyl acetate solutions .
  • Photophysical analysis : Compare fluorescence quantum yields in solution vs. solid state using integrating sphere techniques .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate
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Diethyl [10-(diethoxyphosphoryl)-anthracen-9-yl]phosphonate

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